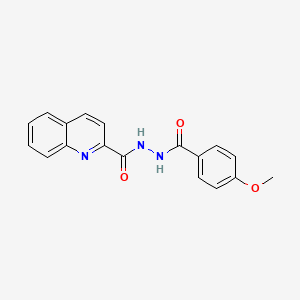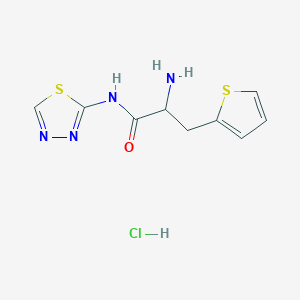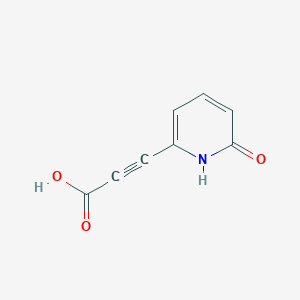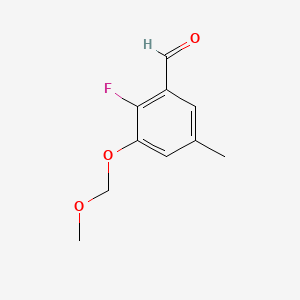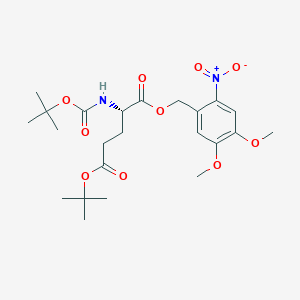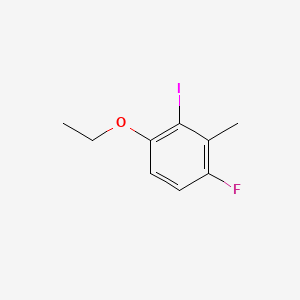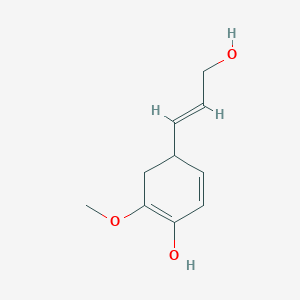
Dihydroconiferylalcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroconiferyl alcohol is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid that is soluble in alcohols and ethers. This compound is naturally occurring and can be found in various plants, including pine and cypress trees. In plants, dihydroconiferyl alcohol plays a role in structural support and protection. It is also used as an intermediate in the synthesis of other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydroconiferyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of coniferyl alcohol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). Another method involves the use of sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods
Industrial production of dihydroconiferyl alcohol often involves the extraction of lignocellulosic biomass, such as pine wood. The process includes the catalytic fractionation of the biomass to obtain a crude bio-oil rich in dihydroconiferyl alcohol. This bio-oil can then be further refined to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroconiferyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coniferyl aldehyde.
Reduction: It can be reduced to form dihydroconiferyl amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are used for halogenation reactions.
Major Products Formed
Oxidation: Coniferyl aldehyde.
Reduction: Dihydroconiferyl amine.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
Dihydroconiferyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It plays a role in plant metabolism and can act as a plant metabolite.
Industry: It is used in the production of flavoring agents and as a component of volatile oils .
Mécanisme D'action
Dihydroconiferyl alcohol exerts its effects through various mechanisms:
Cell Division Factor: It can stimulate cell division and growth in plants, such as soybean callus.
Radical Scavenger: It acts as a radical scavenger, eliminating free radicals and protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism
Comparaison Avec Des Composés Similaires
Similar Compounds
Coniferyl Alcohol: An organic compound with a similar structure, used in the biosynthesis of lignin.
Sinapyl Alcohol: Another lignin monomer found in angiosperm plants.
Paracoumaryl Alcohol: A lignin monomer found in grasses and angiosperms
Uniqueness
Unlike coniferyl alcohol, which is more commonly found in lignin biosynthesis, dihydroconiferyl alcohol has distinct properties that make it valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxycyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,8,11-12H,6-7H2,1H3/b3-2+ |
Clé InChI |
AALXOLVYFZPFPN-NSCUHMNNSA-N |
SMILES isomérique |
COC1=C(C=CC(C1)/C=C/CO)O |
SMILES canonique |
COC1=C(C=CC(C1)C=CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


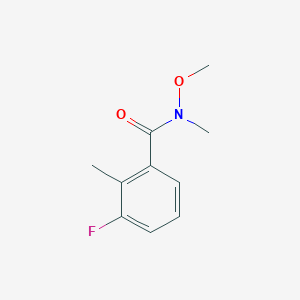
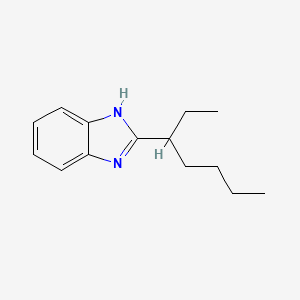

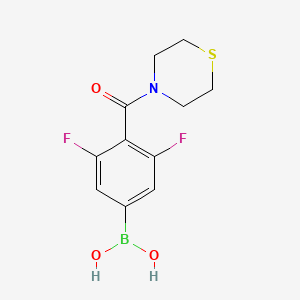
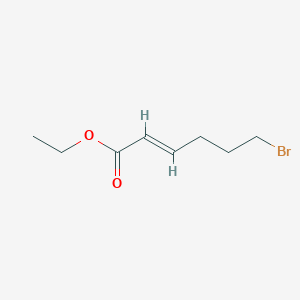
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)
